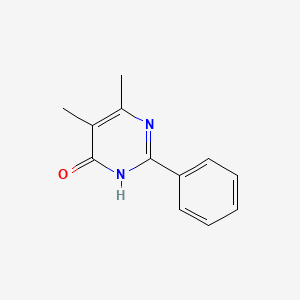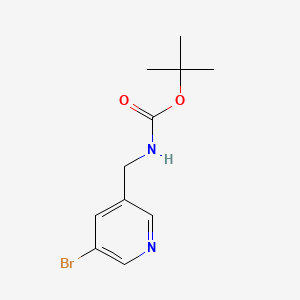
3-(N-Boc-aminomethyl)-5-bromopyridine
Descripción general
Descripción
3-(N-Boc-aminomethyl)-5-bromopyridine, also known as Boc-AMBP, is a brominated aminomethylpyridine derivative that has a wide range of applications in scientific research and laboratory experiments. Boc-AMBP is a highly versatile and useful molecule with a wide range of potential applications in the field of organic synthesis, biochemistry, and pharmaceuticals. Boc-AMBP has been used in many studies to study the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs and compounds.
Aplicaciones Científicas De Investigación
Bioconversion and Structural Studies
3-(N-Boc-aminomethyl)-5-bromopyridine was used in a study involving bioconversion with the microorganism Cunninghamella echinulata. This process resulted in the production of a new N-oxide, demonstrating the compound's potential in microbial bioconversions for producing novel derivatives. The structure of the resulting product was determined based on spectral data, indicating the efficiency and selectivity of microbial N-oxidation processes (Jia Zeng, D. Gage, J. Zhan, 2012).
Synthesis of Fluorinated Pharmaceuticals
The compound has been utilized in the synthesis of fluorinated azaheterocycles, such as 4-fluoropiperidines and 3-fluoropyrrolidines. These fluorinated compounds are of specific interest as bifunctional building blocks in pharmaceuticals. Key steps in these syntheses involve bromofluorination, demonstrating the utility of this compound in the creation of medically relevant compounds (G. Verniest et al., 2010).
Development of New Scaffolds for Combinatorial Chemistry
This compound played a role in the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines. These are new scaffolds for combinatorial chemistry, showcasing the compound's versatility in the synthesis of complex chemical structures for potential pharmaceutical applications (H. Schramm et al., 2010).
Catalytic Amination
Studies have also explored the amination of aryl halides using this compound under various catalytic conditions. This process is integral in the synthesis of aminopyridines, which are valuable in various chemical and pharmaceutical applications. For instance, one study achieved excellent yield in the amination reaction using Cu2O catalysis (F. Lang et al., 2001).
Vibrational Spectroscopic Studies
The compound has been subjected to detailed vibrational spectroscopic studies. These studies involved DFT calculation, analysis of vibrational frequencies, and examination of molecular orbitals. Such studies are crucial for understanding the molecular structure and reactivity of the compound, which has implications in various scientific fields (S. Premkumar et al., 2014).
Propiedades
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPOHASZICQBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674904 | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943722-24-5 | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-BOC-aminomethyl)-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


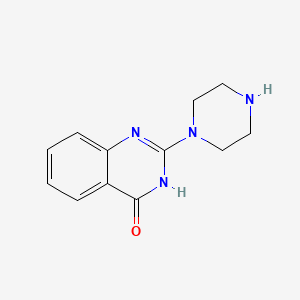
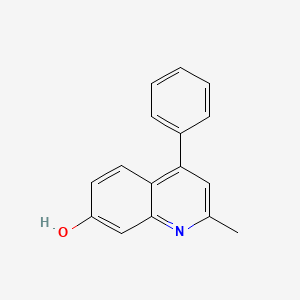
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
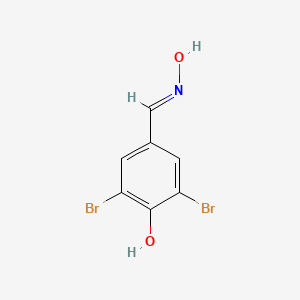
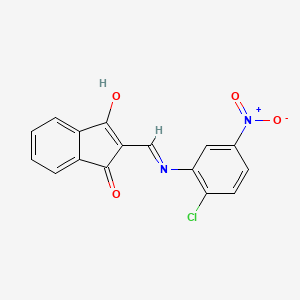
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)
![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)


